molecular formula C4H4KNO2S B1419544 Potassium [(cyanomethyl)thio]acetate CAS No. 52069-54-2

Potassium [(cyanomethyl)thio]acetate

Cat. No. B1419544
CAS RN: 52069-54-2
M. Wt: 169.25 g/mol
InChI Key: JSXUVPOJUSIVDQ-UHFFFAOYSA-M
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Description

Potassium [(cyanomethyl)thio]acetate is a chemical compound with the molecular formula C4H4KNO2S . It has a molecular weight of 169.25 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for Potassium [(cyanomethyl)thio]acetate is 1S/C4H5NO2S.K/c5-1-2-8-3-4 (6)7;/h2-3H2, (H,6,7);/q;+1/p-1 . The compound’s structure is based on its molecular formula, C4H4KNO2S .


Physical And Chemical Properties Analysis

Potassium [(cyanomethyl)thio]acetate is a solid at room temperature and is stored in an inert atmosphere .

Scientific Research Applications

Water-in-Salt Electrolyte for Potassium-Ion Batteries

Research has explored the use of potassium acetate in concentrated water-in-salt electrolytes, providing a wide potential window and facilitating reversible operation of potassium-ion battery anodes. This development highlights the potential of potassium acetate-based electrolytes in enhancing the efficiency and stability of potassium-ion batteries, a critical aspect of renewable energy storage solutions (Leonard et al., 2018).

Enhancement of Anionic Metabolite Biosynthesis

Potassium ions, including those from potassium acetate, have been shown to significantly alter the primary carbon metabolism in cyanobacteria, particularly under dark, anaerobic conditions. The presence of potassium enhances the excretion of organic acids like succinate and lactate, which is vital for understanding and optimizing metabolic processes in cyanobacteria for applications in biofuels and bioproducts production (Ueda et al., 2016).

Solubility and Potential in Power Generation Systems

The solubility of potassium acetate in various solvents has been extensively studied, with implications for its use in closed-type reverse electrodialysis (RED) power generation systems. Understanding the solubility characteristics of potassium acetate can lead to the development of more efficient and environmentally friendly power generation technologies (Wu et al., 2019).

Reduction of Coking in Thermal Cracking

Potassium acetate has been applied as a coking inhibitor in the thermal cracking of light naphtha, demonstrating a significant reduction in coke formation. This research is crucial for the petrochemical industry, where minimizing coking can lead to improved efficiency and reduced maintenance costs in thermal cracking processes (Zhiyuan et al., 2011).

Fermentation with Clostridium thermoaceticum

An alternative method for producing potassium acetate involves the anaerobic fermentation of dextrose with Clostridium thermoaceticum. This process has been optimized for maximum acetate concentration in the broth, offering a potentially more sustainable and cost-effective method for producing potassium acetate compared to traditional methods that rely on petroleum-based acetic acid (Shah et al., 1997).

Safety And Hazards

The safety data sheet for Potassium [(cyanomethyl)thio]acetate suggests that in case of inhalation, skin contact, eye contact, or ingestion, medical attention should be sought immediately . Suitable extinguishing media for fires involving this compound include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

properties

IUPAC Name

potassium;2-(cyanomethylsulfanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2S.K/c5-1-2-8-3-4(6)7;/h2-3H2,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXUVPOJUSIVDQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)SCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4KNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80668248
Record name Potassium [(cyanomethyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium [(cyanomethyl)thio]acetate

CAS RN

52069-54-2
Record name Potassium [(cyanomethyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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